Bienvenue dans la boutique en ligne BenchChem!

2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Medicinal Chemistry SAR Physicochemical Profiling

2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-43-9) is a synthetic, small‑molecule benzamide derivative built on a 2‑oxoindoline scaffold. Its molecular formula is C₁₇H₁₆N₂O₄ and its exact mass is 312.325 g mol⁻¹.

Molecular Formula C17H16N2O4
Molecular Weight 312.325
CAS No. 921838-43-9
Cat. No. B2864550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide
CAS921838-43-9
Molecular FormulaC17H16N2O4
Molecular Weight312.325
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C17H16N2O4/c1-22-14-5-3-4-12(16(14)23-2)17(21)18-11-6-7-13-10(8-11)9-15(20)19-13/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20)
InChIKeySJEOJCPBGYIERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-43-9): Chemical Identity, In‑Class Position, and Procurement Baseline


2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-43-9) is a synthetic, small‑molecule benzamide derivative built on a 2‑oxoindoline scaffold. Its molecular formula is C₁₇H₁₆N₂O₄ and its exact mass is 312.325 g mol⁻¹ [1]. The compound is commercially supplied as a research‑grade chemical (typical purity ≥98 %) for non‑human, non‑therapeutic laboratory use . Within the general class of 2‑oxoindoline‑containing benzamides, this compound is distinguished from many analogs by its 2,3‑dimethoxy substitution pattern on the benzamide ring and the absence of an N(1)‑alkyl group on the oxoindoline moiety. However, publicly available primary literature directly characterizing the biological activity, selectivity, or pharmacokinetic profile of this specific CAS number is extremely sparse, and no peer‑reviewed head‑to‑head comparator studies were identified in the non‑excluded literature at the time of this analysis.

Why 2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide Cannot Be Interchanged with Other 2‑Oxoindoline Benzamides in Research Procurement


Even among close structural relatives of the 2‑oxoindoline benzamide family, seemingly minor changes in the substitution pattern can profoundly alter target binding, cellular potency, and physicochemical properties. For example, the N(1)‑ethyl analog N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide (CAS not available from excluded sources) has been described as a distinct chemical entity with separate research applications . The presence or absence of the N(1)‑ethyl group directly influences hydrogen‑bond donor capacity (1 vs. 2 H‑bond donors), rotatable bond count (3 vs. 4), polar surface area (83.71 Ų for the target compound vs. a computed value of approximately 83‑84 Ų for the ethyl analog), and logP (1.36 vs. an estimated ~1.9 for the ethyl analog), all of which can shift membrane permeability and target‑engagement profiles. Without compound‑specific selectivity or potency data for a given assay, substituting this compound with another 2‑oxoindoline benzamide risks introducing unknown changes in on‑target and off‑target activity, invalidating comparative SAR or phenotypic screening results.

2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide: Quantitative Differentiation Evidence Against the Closest Available Analogs


Physicochemical Identity vs. N(1)‑Ethyl Analog: Hydrogen‑Bond Donor Count, Rotatable Bonds, and PSA

The target compound (R = H) possesses one hydrogen‑bond donor (the oxoindoline NH) and three rotatable bonds, yielding a polar surface area (PSA) of 83.71 Ų and a logP of 1.36 . The closest commercially cataloged analog, N-(1-ethyl-2-oxoindolin-5-yl)-2,3-dimethoxybenzamide (R = ethyl), contains zero hydrogen‑bond donors on the oxoindoline ring, one additional rotatable bond (ethyl group), and a computed logP approximately 0.5–0.6 units higher (estimated ~1.9–2.0) . The absence of the NH donor and the increased lipophilicity in the ethyl analog are expected to reduce aqueous solubility and alter membrane‑partitioning behavior. These differences are quantifiable and fixed by the covalent structure of each compound.

Medicinal Chemistry SAR Physicochemical Profiling

Molecular Mass and Formula as Determinants of Stock Solution Preparation and Assay Compatibility

The target compound has an exact mass of 312.325 g mol⁻¹ (C₁₇H₁₆N₂O₄) [1]. The N(1)‑ethyl analog, bearing an additional C₂H₄ unit, has a molecular formula of C₁₉H₂₀N₂O₄ and a molecular weight of approximately 340.37 g mol⁻¹ . For a typical 10 mM DMSO stock solution, the target compound requires 3.12 mg per mL, whereas the ethyl analog requires 3.40 mg per mL—a ~9 % difference in mass per unit volume. This distinction becomes operationally relevant in high‑throughput screening or dose‑response assays where precise molar concentrations are essential for accurate IC₅₀/EC₅₀ determination.

Assay Development Laboratory Logistics Compound Handling

Absence of Verified Biological Selectivity or Potency Data for the Target Compound

No primary research paper, patent, or authoritative database entry was identified in the non‑excluded literature that reports a quantitative IC₅₀, Ki, Kd, or EC₅₀ value for 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide against any specific biological target. BindingDB entries linked to structurally similar monomer IDs (e.g., BDBM50142189, BDBM50448689) correspond to different SMILES strings and cannot be attributed to this CAS number [1]. In contrast, several 2‑oxoindoline‑based N‑hydroxybenzamides have been characterized as HDAC2 inhibitors with sub‑micromolar IC₅₀ values [2], but those compounds contain a hydroxamic acid zinc‑binding group that the target compound lacks. This constitutes a critical evidence gap: any procurement or selection decision predicated on assumed biological target activity is currently unsupported by public domain data.

Target Engagement Selectivity Data Gap Analysis

Research and Industrial Application Scenarios for 2,3-Dimethoxy-N-(2-oxoindolin-5-yl)benzamide (CAS 921838-43-9) Based on Verified Evidence


Negative Control or Scaffold‑Specific Reference in 2‑Oxoindoline SAR Campaigns

Because the target compound lacks the hydroxamic acid zinc‑binding group present in published HDAC‑inhibitory 2‑oxoindoline benzamides [1], it may serve as a structurally matched negative control in histone deacetylase (HDAC) inhibition assays. Its use alongside N‑hydroxy‑2‑oxoindoline analogs would allow researchers to attribute observed HDAC inhibition specifically to the zinc‑binding moiety rather than the 2‑oxoindoline scaffold itself. This application is contingent upon the compound showing no confounding HDAC activity in the user's own assay system.

Physicochemical Comparator for Permeability and Solubility Profiling Against N(1)‑Substituted Analogs

The well‑defined differences in H‑bond donor count, rotatable bonds, and computed logP between the target compound and its N(1)‑ethyl analog make this pair suitable for systematic studies of how N(1)‑substitution affects passive membrane permeability (e.g., PAMPA), aqueous solubility, and plasma protein binding. Procurement of both compounds from the same supplier ensures consistent purity and minimizes batch‑to‑batch variability in comparative ADME profiling.

Building Block for Diversified 2‑Oxoindoline Library Synthesis

As a 2‑oxoindoline benzamide with an unsubstituted N(1) position, the target compound can be derivatized via N‑alkylation, acylation, or sulfonylation to generate focused libraries for phenotypic screening . Its commercial availability as a research‑grade solid (≥98 % purity) supports its use as a starting material in parallel synthesis, where the N(1)‑H group serves as a chemically tractable diversification point.

Structural Alert‑Reduced Fragment in IDO1/TDO Inhibitor Design (Speculative, Unvalidated)

Certain 2‑oxoindoline‑containing compounds have been investigated as indoleamine 2,3‑dioxygenase (IDO1) inhibitors [2]. While no direct evidence links this specific CAS number to IDO1 inhibition, the absence of potentially toxicophoric features (e.g., hydroxyurea, hydrazine) present in some IDO1 inhibitor chemotypes makes this compound a structurally benign fragment for exploratory docking or co‑crystallization screens focused on the IDO1 or TDO active site. All target engagement must be verified experimentally by the end user.

Quote Request

Request a Quote for 2,3-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.